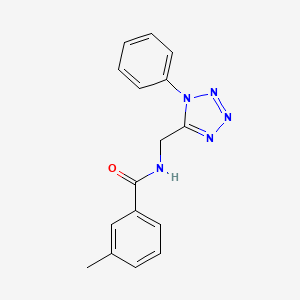

3-甲基-N-((1-苯基-1H-四唑-5-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

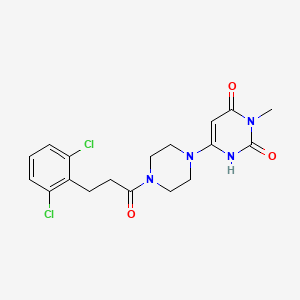

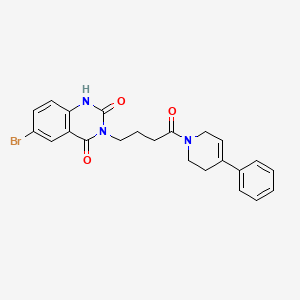

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that features a benzamide core substituted with a methyl group and a phenyl-tetrazole moiety

科学研究应用

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

作用机制

Mode of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Biochemical Pathways

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which may influence various biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other chemical substances .

生化分析

Biochemical Properties

The tetrazole ring in 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide plays a significant role in biochemical reactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Cellular Effects

Tetrazoles and their derivatives have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Molecular Mechanism

The molecular mechanism of action of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is not well-studied. Tetrazoles are known to exhibit a variety of interactions at the molecular level. For instance, they can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .

Temporal Effects in Laboratory Settings

Compounds containing a tetrazole ring generally exhibit good thermal stabilities .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide in animal models. Tetrazoles are known to display various biological activities and are broadly employed in clinical practice .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide may be involved in similar metabolic pathways.

Transport and Distribution

Tetrazoles are known to dissolve in water and acetonitrile , which may facilitate their transport and distribution.

Subcellular Localization

Given the solubility of tetrazoles in water and acetonitrile , it is possible that this compound could be distributed throughout the cell.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under mild conditions using solvents like water or acetonitrile, and often requires the presence of a catalyst such as copper(I) salts .

Industrial Production Methods

In an industrial setting, the production of tetrazole derivatives can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling potentially hazardous reagents like azides . The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

化学反应分析

Types of Reactions

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.

Reduction: Reduction of the tetrazole ring can yield amine derivatives.

Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl-tetrazole derivatives.

相似化合物的比较

Similar Compounds

1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzamide core.

3-methylbenzamide: Lacks the tetrazole ring but shares the benzamide core with a methyl substitution.

Uniqueness

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core and the tetrazole ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile ligand and bioactive molecule .

属性

IUPAC Name |

3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYAHIVIEHBTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2361959.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2361975.png)